molecular formula C10H14ClN B110859 4-(2-chlorophenyl)butan-1-amine CAS No. 807343-03-9

4-(2-chlorophenyl)butan-1-amine

Cat. No.: B110859
CAS No.: 807343-03-9
M. Wt: 183.68 g/mol
InChI Key: CAGPPHJSMNPKJQ-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)butan-1-amine is an organic compound with the molecular formula C10H14ClN It is a derivative of butylamine, where the butyl group is substituted with a 2-chlorophenyl group

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(2-Chlorophenyl)butylamine are not fully elucidated. It is known that amines, such as 4-(2-Chlorophenyl)butylamine, are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells

Cellular Effects

The specific cellular effects of 4-(2-Chlorophenyl)butylamine are not well-studied. It is known that amines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-(2-Chlorophenyl)butylamine is not fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of 4-(2-Chlorophenyl)butylamine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. It is known that the effects of amines can vary over time, from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

The effects of 4-(2-Chlorophenyl)butylamine at different dosages in animal models have not been extensively studied. It is known that the effects of amines can vary with dosage, and high doses can potentially have toxic or adverse effects .

Metabolic Pathways

The metabolic pathways that 4-(2-Chlorophenyl)butylamine is involved in are not well-characterized. It is known that amines are involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

The transport and distribution of 4-(2-Chlorophenyl)butylamine within cells and tissues are not well-understood. It is known that amines can be transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of 4-(2-Chlorophenyl)butylamine and its effects on activity or function are not well-characterized. It is known that amines can be localized in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)butan-1-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles such as alkyl halides to form substituted amines.

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Nucleophilic Substitution: Substituted amines.

    Oxidation: Imines or nitriles.

    Reduction: Various amine derivatives.

Scientific Research Applications

4-(2-chlorophenyl)butan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Butylamine: A simple aliphatic amine with similar chemical properties but lacks the aromatic chlorophenyl group.

    2-Chlorobenzylamine: Contains the chlorophenyl group but with a different alkyl chain length.

    Phenethylamine: An aromatic amine with a different substitution pattern on the aromatic ring.

Uniqueness

4-(2-chlorophenyl)butan-1-amine is unique due to the presence of both the chlorophenyl and butylamine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

4-(2-chlorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMJRFUCKUESEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465733
Record name Benzenebutanamine, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807343-03-9
Record name Benzenebutanamine, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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